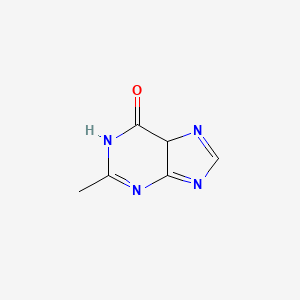

2-methyl-1H-purin-6(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130339-63-8 |

|---|---|

Molecular Formula |

C6H6N4O |

Molecular Weight |

150.141 |

IUPAC Name |

2-methyl-3,5-dihydropurin-6-one |

InChI |

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2,4H,1H3,(H,7,8,9,10,11) |

InChI Key |

MYVBYZUGVOEZTB-UHFFFAOYSA-N |

SMILES |

CC1=NC(=O)C2C(=NC=N2)N1 |

Synonyms |

6H-Purin-6-one, 1,5-dihydro-2-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 1h Purin 6 5h One

Established Synthetic Pathways for the Purine (B94841) Nucleus of 2-Methyl-1H-purin-6(5H)-one

The construction of the purine ring system can be accomplished through various synthetic routes, typically starting from either pyrimidine (B1678525) or imidazole (B134444) precursors. researchgate.netresearchgate.net These methods allow for the systematic assembly of the bicyclic core, enabling the introduction of specific substituents as required.

Multi-step Reaction Sequences for Core Scaffold Construction

The most prevalent and versatile methods for constructing the purine nucleus are linear, multi-step sequences starting from appropriately substituted five- or six-membered rings. A common and historically significant approach, known as the Traube synthesis, begins with a substituted pyrimidine.

A typical sequence for a 2-methyl substituted purinone involves the following steps:

Starting Material : The synthesis often commences with a 4,5-diaminopyrimidine (B145471). For the target compound, a 4,5-diamino-6-hydroxypyrimidine (B30909) (which exists in equilibrium with its tautomeric form, 4,5-diaminouracil) serves as a key precursor.

Cyclization with a C1 Synthon : The pyrimidine derivative is then reacted with a source for the C8 carbon of the purine ring. To introduce the 2-methyl group, a reagent such as acetic anhydride (B1165640) or triethyl orthoacetate is employed.

Condensation and Ring Closure : The reaction of the 4,5-diamino groups with the C1 synthon leads to the formation of the imidazole ring fused to the pyrimidine core. For instance, condensation of 4,5-diaminouracil with triethyl orthoacetate, followed by intramolecular cyclization at elevated temperatures, yields the desired this compound scaffold. nih.gov

An alternative well-established route starts from an imidazole precursor. nih.govresearchgate.net This approach involves building the pyrimidine ring onto a pre-existing imidazole.

Starting Material : A 4-amino-5-carboxamide imidazole derivative is a common starting point.

Ring Closure : The imidazole is treated with a reagent that provides the remaining atoms for the pyrimidine ring. For example, reacting 4-amino-1H-imidazole-5-carboxamide with triethyl orthoacetate can afford an intermediate that cyclizes upon heating to form the 2-methylhypoxanthine (this compound) structure. nih.gov

These multi-step sequences, while sometimes lengthy, offer a high degree of control over the substitution pattern of the final purine product. researchgate.net

Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry often employs convergent or divergent strategies to enhance efficiency and build molecular diversity. researchgate.net

Divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally distinct products. nih.gov For example, a universal furanosyl-oxazoline scaffold has been proposed as a common precursor in the prebiotic synthesis of both pyrimidine and 8-oxo-purine nucleotides, showcasing a divergent pathway from a single starting material. nih.gov Similarly, a functionalized aminoimidazole derivative can be treated with different C1 synthons (e.g., formic acid, urea, guanidine) to produce a diverse array of C8-substituted purines, including purin-6-ones, in a single step. researchgate.net This strategy is particularly powerful for generating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Functionalization and Derivatization Strategies

Once the this compound core is assembled, it can be further modified to introduce a wide range of functional groups. These transformations are key to tuning the molecule's chemical and biological properties. rsc.org

Alkylation Reactions at Nitrogen and Carbon Positions

Alkylation is a fundamental transformation for modifying the purine scaffold. researchgate.net The purine ring possesses multiple nitrogen atoms (N1, N3, N7, N9) that can be alkylated.

Direct alkylation of purines with alkyl halides under basic conditions often leads to a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org The ratio of these isomers can be influenced by the solvent, base, and specific purine substrate.

For more controlled, regioselective alkylation, specific methodologies have been developed. For instance, a regioselective method for introducing a tert-alkyl group at the N7 position involves the reaction of an N-trimethylsilylated purine with a tert-alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.govacs.org Substituents at the C6 position significantly influence the outcome of these reactions. acs.org Alkylation can also be achieved using reagents like alkyl halides in polar aprotic solvents such as DMF with a base like cesium carbonate or potassium carbonate. nih.gov

Table 1: Examples of Alkylation Reactions on Purine Scaffolds

| Purine Substrate | Alkylating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 8-Bromo-3-methylxanthine | 1-Bromo-2-butyne | K₂CO₃, DMF | N7-alkylation | |

| 6-Chloropurine (B14466) | tert-Butyl bromide | BSA, SnCl₄, ACN | N7-tert-butylation | nih.govacs.org |

| 8-Aryl-purines | Pent-4-yn-1-yl tosylate | Cs₂CO₃ | Mixture of N9 and N3 isomers | nih.gov |

| 8-Bromo-3-methyl-1H-purine-2,6-dione | Dodecyl halide | Na₂CO₃ | N7-alkylation | smolecule.com |

Note: BSA = N,O-Bis(trimethylsilyl)acetamide; ACN = Acetonitrile; DMF = N,N-Dimethylformamide.

Halogenation and Subsequent Nucleophilic Aromatic Substitution

Halogenation of the purine ring, typically at the C6 or C8 positions, is a critical step for introducing further diversity. The resulting halopurine is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org

Halogenation : The C8 position of purines like theophylline (B1681296) can be brominated using reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid. researchgate.net Chlorination at the C6 position is often achieved by treating the corresponding purin-6-one (hypoxanthine) derivative with reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) : The halogen atom (e.g., Cl or Br) at an electron-deficient position on the purine ring acts as a good leaving group that can be displaced by a wide variety of nucleophiles. wikipedia.org This two-step addition-elimination mechanism is facilitated by the electron-withdrawing nature of the purine ring system. libretexts.org Common nucleophiles include:

Amines : Reaction with primary or secondary amines is a widely used method to synthesize 6-aminopurines (adenine derivatives). nih.govevitachem.com

Alkoxides and Thiolates : These nucleophiles can be used to introduce O-alkyl (alkoxy) and S-alkyl (alkylthio) groups, respectively. nih.govnih.gov

Water (Hydrolysis) : A 6-chloropurine can be hydrolyzed back to the purin-6-one.

The SNAr reaction is a cornerstone of purine chemistry, providing access to a vast array of C6-substituted derivatives from a common 6-chloropurine intermediate. nih.govnih.gov

Table 2: Nucleophilic Aromatic Substitution (SNAr) on Halopurines

| Halopurine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloropurine | Isobutylamine | Controlled conditions | 2-(Isobutylamino)-purine derivative | evitachem.com |

| 7-(tert-Butyl)-6-chloropurine | Benzylamine | DIPEA, Butanol, 120 °C | 6-(Benzylamino)purine derivative | acs.org |

| 6-Chloro-2-methyl-9-arylpurine | Substituted aromatic amines | - | 6-(Arylamino)purine derivative | nih.gov |

| 8-Bromopurine derivative | 5-Mercaptoisophthalonitrile | t-BuOK, DMF, 130 °C | 8-(Arylthio)purine derivative | nih.gov |

Note: DIPEA = N,N-Diisopropylethylamine; t-BuOK = Potassium tert-butoxide.

Amination and Amidation Reactions for Side-Chain Introduction

Introducing nitrogen-containing functional groups, such as amines and amides, is crucial for modulating the biological activity and physicochemical properties of purine derivatives.

Amination : As described above, the most common method for introducing an amino group onto the purine core is via SNAr of a halopurine precursor with an amine. nih.govnih.govacs.org This allows for the installation of a diverse range of primary and secondary amine side chains at positions C2, C6, or C8. Direct amination of the C-H bond, for example via a Chichibabin-type reaction with potassium amide, has been explored for purines, though its applicability can be limited and may involve ring-opening mechanisms. wur.nl

Amidation : Amide functionalities can be introduced in several ways. If the purine derivative possesses a carboxylic acid group, standard peptide coupling methods can be used to form an amide bond with an amine. Conversely, if the purine has an amino group, it can be acylated with a carboxylic acid (or its activated derivative, like an acid chloride) to form an amide. For example, a 5-amino-imidazole-4-carboxamide can be acylated with chloroacetyl chloride as part of a ring-closure reaction to form the purine core. ekb.eg Palladium-catalyzed C-H amidation has also emerged as a modern tool for directly installing amide groups onto aromatic systems, a strategy potentially applicable to purine scaffolds. acs.org

Condensation and Cycloaddition Reactions for Fused Systems

The creation of fused heterocyclic systems from this compound, also known as 2-methylhypoxanthine, is a key strategy for developing novel chemical entities. Condensation reactions are a primary method for achieving this structural elaboration.

A notable example involves the use of 2-methylhypoxanthine-8-thiol as a starting material. This compound can be condensed with bifunctional reagents like chloroacetic acid or β-chloropropionic acid. The initial reaction yields corresponding thioacetic and thiopropionic acid intermediates. Subsequent intramolecular cyclization of these intermediates leads to the formation of fused-ring systems. Specifically, cyclization of the thioacetic acid derivative produces 4-hydroxy-2-methyl-6,7-dihydrothiazolo-[2,3-f]purine-6-one, a fused five-membered thiazole (B1198619) ring system. researchgate.netacs.org Similarly, the thiopropionic acid precursor cyclizes to form 4-hydroxy-2-methyl-6,7-dihydro-1,3,6-thiazino[2,3-f]purine-6-one, which contains a six-membered thiazinone ring fused to the purine core. researchgate.netacs.org

These transformations highlight a versatile method for annulating new rings onto the purine scaffold, starting from a functionalized 2-methylhypoxanthine derivative. The general principle of using appropriately substituted pyrimidines or imidazoles as precursors for building the fused purine ring system is a well-established strategy in heterocyclic chemistry, often referred to as the Traube purine synthesis. thieme-connect.de

Stereoselective and Regioselective Synthesis of Analogues

Achieving selectivity is a critical challenge in the synthesis of complex molecules like purine analogues. Both stereoselectivity (control of the 3D arrangement of atoms) and regioselectivity (control of the site of reaction) are paramount for creating specific, biologically relevant compounds.

Regioselectivity: The substitution pattern on the purine ring plays a crucial role in directing incoming reagents. In the synthesis of purine analogues, direct alkylation often yields a mixture of N7 and N9 isomers. acs.org However, regioselective methods have been developed. For instance, a direct N7 regioselective tert-butylation of 6-substituted purines can be achieved using a tin(IV) chloride (SnCl₄) catalyst. acs.org Interestingly, the nature of the substituent at the C6 position is critical; while 6-chloropurine reacts readily, 6-methylpurine (B14201) was found to be unreactive under these specific conditions. acs.org

Another example of regiocontrol is seen in the reaction of 2,6-dichloropurine (B15474) with hydrazine (B178648) hydrate. The reaction proceeds with high regioselectivity, with nucleophilic substitution occurring preferentially at the more reactive C6 position to yield 2-chloro-6-hydrazinylpurine. researchgate.net This intermediate can then be used to synthesize a variety of hydrazone derivatives. researchgate.net The regioselectivity of C-H functionalization can also be controlled. Direct cyanation of purines typically occurs at the C8 position of the electron-rich imidazole ring, but the presence of a C6 directing group, such as a diethylamino substituent, can switch the selectivity to the C2 position. mdpi.com

Stereoselectivity: The synthesis of nucleoside analogues, where a sugar moiety is attached to the purine base, often requires strict stereochemical control. One approach involves an alkylation-elimination reaction to produce methylenecyclopropane (B1220202) analogues of nucleosides. In the synthesis of synguanol, an analogue of guanine (B1146940), high Z-stereoselectivity was achieved by using a protected purine derivative. nih.gov The observed selectivity is attributed to an E1cB elimination mechanism proceeding through a transient cyclopropene (B1174273) intermediate. nih.gov In other syntheses, stereoselectivity is achieved through rearrangements mediated by Lewis acids. For example, the synthesis of 2'-deoxy-2-thiouridine can proceed through a silylated thio-glycoside intermediate that undergoes an efficient and stereoselective S→N rearrangement catalyzed by SnCl₄. tandfonline.com

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to this compound and its derivatives is highly dependent on the careful optimization of reaction parameters, including temperature, catalysts, and solvents.

Influence of Temperature on Reaction Outcomes

Temperature is a critical variable that can significantly affect reaction yields, rates, and even the formation of byproducts. In the synthesis of a precursor to a 1H-purin-6(9H)-one derivative, it was observed that decreasing the reaction temperature from 35 °C to 15 °C led to an increased yield and a lighter-colored, purer product. acs.orgresearchgate.net

Conversely, in the microwave-assisted synthesis of 9-benzyl-6-methylpurine from 9-benzyl-6-chloropurine and ethyl acetoacetate, higher temperatures were beneficial. As shown in the table below, increasing the temperature from 70 °C to 80 °C dramatically improved the product yield within a short reaction time.

| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 80 | 10 | 91 | arkat-usa.org, researchgate.net |

| 2 | 80 | 8 | 89 | arkat-usa.org, researchgate.net |

| 3 | 80 | 5 | 75 | arkat-usa.org, researchgate.net |

| 4 | 70 | 5 | 38 | arkat-usa.org, researchgate.net |

Conditions: 9-Bn-6-chloropurine, ethyl acetoacetate, K₂CO₃, DMSO, Microwave 200W. arkat-usa.orgresearchgate.net

These examples demonstrate that the optimal temperature is highly specific to the reaction mechanism and must be determined empirically for each synthetic transformation.

Catalyst Systems and Reagent Optimization

The choice of catalyst and the stoichiometry of reagents are fundamental to optimizing synthetic reactions. In the Hantzsch-type synthesis of fused pyrimidine systems, a variety of catalysts such as neutral Al₂O₃, KI, K₂CO₃, and p-toluenesulfonic acid (PTSA) have been utilized. nih.gov In some cases, reactions can proceed efficiently without any catalyst at all. nih.gov

For specific transformations, Lewis acids are often employed. The table below illustrates the effect of different Lewis acid catalysts on the yield of an epoxide ring-opening reaction to form a nucleoside analogue. Bismuth(III) triflate, Bi(OTf)₃, was found to be particularly effective.

| Entry | Catalyst (10 mol%) | Yield (%) | Reference |

|---|---|---|---|

| 1 | Bi(OTf)₃ | 72 | beilstein-journals.org |

| 2 | Sc(OTf)₃ | 35 | beilstein-journals.org |

| 3 | In(OTf)₃ | 30 | beilstein-journals.org |

| 4 | Yb(OTf)₃ | 25 | beilstein-journals.org |

Conditions: Epoxide, 2-methyl-1H-imidazole, catalyst, neat, 100 °C, 2 h. beilstein-journals.org

Optimization also extends to the amount of catalyst used. In a three-component synthesis of pyrimidine derivatives, using potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) as a solid-phase catalyst, the yield was optimized by varying the catalyst loading. The best result was achieved with 30 mol% of the catalyst. scispace.com

Solvent Effects and Reaction Medium Selection

The reaction medium can profoundly influence reaction outcomes by affecting reagent solubility, transition state stabilization, and reaction rates. Theoretical studies using the Polarizable Continuum Model (PCM) have shown that solvents can alter the relative stabilities of different purine tautomers. mdpi.com

In practice, screening different solvents is a common optimization strategy. For the microwave-assisted synthesis of 6-methylpurine, dimethyl sulfoxide (B87167) (DMSO) was found to be a far superior solvent compared to dimethylformamide (DMF) or dimethylacetamide (DMAc), as detailed in the table below.

| Entry | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | DMSO | K₂CO₃ | 91 | arkat-usa.org, researchgate.net |

| 2 | DMF | K₂CO₃ | 17 | arkat-usa.org, researchgate.net |

| 3 | DMAc | K₂CO₃ | 21 | arkat-usa.org, researchgate.net |

| 4 | DMSO | Cs₂CO₃ | 62 | arkat-usa.org, researchgate.net |

| 5 | DMSO | K₃PO₄·3H₂O | 90 | arkat-usa.org, researchgate.net |

Conditions: 9-Bn-6-chloropurine, ethyl acetoacetate, base, solvent, 80 °C, 10 min, MW. arkat-usa.orgresearchgate.net

In other cases, solvent-free conditions can be an option, potentially offering environmental and practical benefits, though this may require elevated temperatures to facilitate the reaction. nih.gov

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms behind the formation of this compound and its derivatives is crucial for rational reaction design and optimization. Mechanistic studies often involve a combination of kinetic experiments, intermediate trapping, spectroscopic analysis, and computational modeling.

For the construction of the imidazole ring to form a purine system, a plausible mechanism has been proposed. acs.orgresearchgate.net The process begins with the nucleophilic substitution of an amine with a reagent like triethyl orthoformate to form an imine intermediate. This is followed by a second step where another amine attacks a different functional group (e.g., a cyano group) to form a second imine, which then undergoes an intramolecular nucleophilic attack to form the five-membered imidazole ring after rearrangement and proton transfer. acs.orgresearchgate.net

In the stereoselective synthesis of methylenecyclopropane nucleoside analogues, the high Z-selectivity is explained by an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway involves the formation of a carbanion intermediate, which then eliminates a leaving group to form a transient cyclopropene. This highly strained intermediate then rearranges to the more stable methylenecyclopropane product, with the stereochemistry being dictated by the pathway of this rearrangement. nih.gov

Mechanistic insight can also explain product stability. For instance, in the synthesis of certain hydrazones, employing higher temperatures during the final condensation step was found to uniformly afford the thermodynamically more stable E-isomer. nih.gov Furthermore, detailed characterization of reaction products can reveal unexpected transformations. The purine ring of 7-methylguanine, for example, can undergo ring-opening under alkaline conditions to form cis/trans isomers of N⁵-methyl-N⁵-formyl-2,5,6-triamino-4-hydroxypyrimidine, which exhibit restricted rotation around the newly formed amide bond. nih.gov These detailed investigations provide a deeper understanding of the chemical reactivity and stability of the purine core.

Elucidation of Reaction Intermediates

The synthesis of purine rings often proceeds through multi-step sequences where the identification of transient species is key to understanding and optimizing the reaction. Spectroscopic methods and mass spectrometry are powerful tools for detecting and characterizing these fleeting molecules. numberanalytics.com

In the context of purine synthesis, several key intermediates have been identified. For instance, in syntheses starting from pyrimidine precursors, 5,6-diaminopyrimidines are common intermediates. derpharmachemica.com These compounds can then be cyclized with various reagents to form the imidazole portion of the purine ring system.

One proposed pathway for the formation of a related purinone involves the initial reduction of a nitro-substituted pyrimidine to yield an amine intermediate. acs.orgresearchgate.net This amine can then react further. For example, a plausible mechanism for the construction of an imidazole ring involves the nucleophilic substitution of triethyl orthoacetate with an amino-pyrimidine, forming an imine intermediate. A subsequent nucleophilic addition of an amine to the cyano group of a precursor can lead to a second imine intermediate, which then undergoes intramolecular attack to form the five-membered imidazole ring, ultimately rearranging to the final product. acs.orgresearchgate.net

The table below summarizes key types of intermediates that have been proposed or identified in various purine syntheses, which could be relevant to the formation of this compound.

| Intermediate Type | Role in Synthesis | Detection/Characterization Methods | Relevant Precursors |

| 5,6-Diaminopyrimidine derivatives | Key precursor for imidazole ring formation. derpharmachemica.com | NMR, Mass Spectrometry | 6-Amino-5-nitrosopyrimidine derivatives derpharmachemica.com |

| Imine intermediates | Formed during the construction of the imidazole ring. acs.orgresearchgate.net | Inferred from reaction mechanism, sometimes trapped. nih.gov | Amino-pyrimidines and orthoesters acs.orgresearchgate.net |

| Amino imidazole carbonitriles | Versatile synthons for purine ring annulation. nih.gov | NMR, Mass Spectrometry | Aminomalononitrile nih.gov |

| Schiff bases | Formed from the reaction of diaminopyrimidines with aldehydes. rsc.org | Spectroscopic methods | 2-Chloropyrimidine-4,5-diamine and benzaldehyde (B42025) derivatives rsc.org |

The detection of these intermediates is often challenging due to their high reactivity and low concentrations. nih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can be particularly useful in trapping and identifying these transient species, providing valuable insights into the reaction mechanism. nih.gov

Proposed Mechanistic Pathways for Ring Formation and Functionalization

The construction of the purine skeleton, a bicyclic heteroaromatic system, can be achieved through various synthetic strategies. A common approach involves the sequential construction of the imidazole ring onto a pre-existing pyrimidine ring.

Ring Formation:

A widely employed method for synthesizing the purine core starts with a substituted pyrimidine. For instance, a 4,5-diaminopyrimidine can be cyclized with a one-carbon synthon to form the purine ring. In the case of this compound, a plausible pathway would involve the reaction of a 4,5-diamino-6-hydroxypyrimidine with a reagent that can introduce the 2-methyl group, such as acetic anhydride or triethyl orthoacetate.

A proposed mechanism for the formation of a related 1H-purin-6(9H)-one derivative from an amino-imidazole precursor involved a two-step process. acs.orgresearchgate.net

Imine Formation: An initial nucleophilic substitution reaction between an amine and triethyl orthoacetate forms an imine intermediate.

Cyclization and Rearrangement: A second amine then adds to a cyano group, followed by an intramolecular attack of a nitrogen atom on the first imine to form a five-membered ring. This intermediate then rearranges to form the final imidazole ring fused to the pyrimidine. acs.orgresearchgate.net

Another strategy involves the use of amino imidazole carbonitrile derivatives, which can be annulated with reagents like formic acid to yield purin-6-one structures. nih.gov Microwave-assisted synthesis has been shown to be effective in these transformations. nih.gov

Functionalization:

Once the purine ring is formed, it can undergo various functionalization reactions. For this compound, the existing methyl group can potentially be a site for further chemical modification, although reactions involving the purine ring itself are more common.

The reactivity of related purinone derivatives includes:

Nucleophilic Substitution: The amino group of similar purines can act as a nucleophile. smolecule.com

Alkylation and Acylation: The amino and keto groups on the purine ring allow for these modifications. evitachem.com

The functionalization of the purine ring can also occur through radical substitution reactions, as demonstrated in computational studies on the formation of RNA bases. uhmreactiondynamics.org These studies suggest that hydroxyl and amino groups can be introduced onto the purine ring via radical addition followed by hydrogen elimination. uhmreactiondynamics.org

The table below outlines some proposed mechanistic steps in the synthesis and functionalization of purinone systems.

| Transformation | Proposed Mechanistic Steps | Key Reagents/Conditions |

| Imidazole Ring Formation | 1. Nucleophilic substitution to form an imine intermediate. 2. Nucleophilic addition to a cyano group. 3. Intramolecular cyclization. 4. Rearrangement and proton transfer. acs.orgresearchgate.net | Triethyl orthoacetate, amine, acetonitrile, reflux. acs.orgresearchgate.net |

| Purine Ring Annulation | Annulation of amino imidazole carbonitriles with a C1 donor. nih.gov | Formic acid, microwave irradiation. nih.gov |

| SNAr-based Reactions | Reaction of 6-halopurines with nucleophiles like ethyl acetoacetate. acs.org | Base, various reaction conditions to yield different products. acs.org |

| Functionalization via Radical Substitution | 1. Radical addition to a carbon atom of the purine ring. 2. Hydrogen atom elimination. uhmreactiondynamics.org | Hydroxyl or amino radicals (computational study). uhmreactiondynamics.org |

Understanding these mechanistic pathways is essential for the rational design of new synthetic routes to this compound and its derivatives, potentially leading to compounds with novel biological activities.

Advanced Spectroscopic and Analytical Characterization Methodologies in Purine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. ipb.pt For a molecule like 2-methyl-1H-purin-6(5H)-one, a combination of one-dimensional and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to understand its conformational dynamics.

Multi-dimensional NMR experiments are crucial for establishing the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei. huji.ac.ilustc.edu.cnyoutube.com

COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu In this compound, a COSY spectrum would be expected to show a correlation between the N-H proton of the methylamino group and the protons of the methyl group, confirming the -NH-CH₃ fragment, provided the N-H proton is not undergoing rapid exchange with a deuterated solvent. Due to the substitution pattern, few other correlations would be observed within the purine (B94841) ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. sdsu.edu It is highly sensitive and allows for the unambiguous assignment of carbons bearing protons. ustc.edu.cn For this compound, an HSQC spectrum would show a cross-peak connecting the C8 proton to the C8 carbon and another connecting the methyl protons to the methyl carbon. analyzetest.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating molecular skeletons, as it reveals correlations between protons and carbons over two to three bonds (and sometimes longer). sdsu.edu For this molecule, HMBC is essential for placing the methyl group and confirming the purine ring structure. Key expected correlations would include the methyl protons to the C2 carbon and the C8 proton to the neighboring C4 and C5 carbons. ustc.edu.cnanalyzetest.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< ~5 Å), providing critical information about stereochemistry and conformation. huji.ac.il For this compound, a NOESY spectrum would be instrumental in studying the compound's rotational isomerism, showing correlations between the methyl protons and the H8 proton, depending on the dominant conformation. ipb.pt

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H8 | None | C8 | C4, C5 |

| N-H (exocyclic) | -CH₃ | N2 (via ¹H-¹⁵N HSQC) | C2, -CH₃ |

| -CH₃ | N-H (exocyclic) | -CH₃ | C2 |

The N²-methylation of guanine (B1146940) introduces a significant conformational feature: restricted rotation around the C2-N² bond. This results in the existence of two distinct, energetically stable planar rotamers: s-cis and s-trans. nih.govfrontiersin.org In the s-cis conformation, the methyl group is oriented toward the N1 position of the purine ring, whereas in the s-trans conformation, it points away. nih.govfrontiersin.org

The interconversion between these two rotamers is often slow on the NMR timescale, allowing for their study using advanced dynamic NMR (DNMR) techniques. mit.edu

Temperature-Dependent NMR: By acquiring spectra at different temperatures, the kinetics of the rotational process can be determined. At low temperatures, where interconversion is slow, distinct signals for each rotamer may be resolved. As the temperature increases, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single, averaged signal.

Exchange Spectroscopy (EXSY): This 2D NMR experiment, which is mechanistically similar to NOESY, can directly detect chemical exchange between sites. If both rotamers are present in sufficient concentration, an EXSY spectrum will show cross-peaks connecting the signals of the s-cis form with those of the s-trans form, providing a direct measure of the exchange rate.

Theoretical calculations and molecular dynamics simulations suggest that these two rotamers are nearly iso-energetic, meaning they can coexist in solution. nih.govnih.gov The specific orientation can influence base-pairing and stacking interactions within larger structures like tRNA. frontiersin.orgmdpi.com

Table 2: Conformational Rotamers of this compound

| Rotamer | Methyl Group Orientation | Potential Biological Implication |

| s-trans | Pointing away from N1 atom | Allows for canonical Watson-Crick base-pairing with cytosine. frontiersin.orgfrontiersin.org |

| s-cis | Pointing toward N1 atom | Can facilitate non-canonical base pairing with adenine (B156593) or uracil. nih.govfrontiersin.org |

Mass Spectrometry (MS) Approaches for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone of molecular analysis, providing highly accurate mass measurements that confirm elemental composition and fragmentation data that reveals structural connectivity.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₇N₅O), HRMS is used to confirm its composition. Experimental data obtained via techniques like Orbitrap MS can be compared to the theoretical exact mass. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₇N₅O |

| Theoretical Monoisotopic Mass | 165.0651 g/mol |

| Adduct / Ion | [M+H]⁺ |

| Theoretical Exact Mass of Ion | 166.0723 g/mol |

| Observed Exact Mass of Ion | 166.072339885 g/mol nih.gov |

| Mass Accuracy (ppm) | < 1 ppm |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule at m/z 166.1), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that is highly useful for structural confirmation. The fragmentation of purines typically follows characteristic pathways involving the sequential loss of small neutral molecules from the ring system.

For protonated this compound, the fragmentation pathway would likely involve initial cleavages of the pyrimidine (B1678525) ring, which is a common fragmentation route for guanine derivatives.

Table 4: Proposed MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 166.1 | 149.0 | NH₃ (Ammonia) | Loss of the exocyclic amino group. |

| 166.1 | 138.1 | CO (Carbon Monoxide) | Loss of the carbonyl group from the pyrimidine ring. |

| 166.1 | 110.0 | C₂H₂N₂ (Cyanamide moiety) | Fission of the pyrimidine ring. |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

For this compound, the key vibrational modes include:

N-H Stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds in the imidazole (B134444) ring, the lactam group, and the exocyclic methylamino group. The position and broadness of these bands are highly sensitive to hydrogen bonding. msu.edu

C-H Stretching: Vibrations from the C8-H and the methyl group protons, typically found in the 2850-3100 cm⁻¹ region. spectroscopyonline.com

C=O Stretching: A strong absorption band, expected around 1680-1710 cm⁻¹, corresponding to the carbonyl group at the C6 position. Its frequency is lowered by conjugation and hydrogen bonding. msu.edu

Ring Stretching: A series of complex bands between 1400-1650 cm⁻¹ arising from C=C and C=N stretching vibrations within the fused purine ring system.

N-H Bending: Bending vibrations (scissoring, wagging) for the amino groups, typically appearing in the 1550-1650 cm⁻¹ and 650-900 cm⁻¹ regions. msu.edu

Raman spectroscopy complements FTIR, as vibrations that are weak in IR (e.g., symmetric, nonpolar bonds) may produce strong signals in Raman. lippertt.ch For instance, the symmetric breathing modes of the purine ring are often prominent in the Raman spectrum. acs.org

Table 5: Expected Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Notes |

| 3100 - 3500 | N-H stretching (ring and exocyclic amine) | Medium-Strong, Broad | Position highly dependent on hydrogen bonding. researchgate.netmsu.edu |

| 2850 - 3000 | C-H stretching (methyl group) | Medium | Characteristic of alkyl groups. spectroscopyonline.com |

| 1680 - 1710 | C=O stretching (lactam) | Strong | A key diagnostic peak for the keto tautomer. msu.edu |

| 1580 - 1650 | C=N, C=C stretching, N-H bending | Medium-Strong | Complex region with multiple overlapping bands. researchgate.net |

| 1400 - 1500 | C=C, C=N stretching (ring modes) | Medium | Part of the molecular fingerprint region. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the context of this compound, IR spectroscopy can be used to identify key structural features. For instance, the C=O stretching vibration of the carbonyl group in the purine ring is expected to produce a strong absorption band. Similarly, N-H and C-H stretching and bending vibrations, as well as the vibrations of the purine ring system, will give rise to a characteristic pattern of absorption bands.

The following table presents typical IR absorption ranges for functional groups expected in this compound, based on general principles and data from related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3500-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 3000-2850 |

| C=O (amide) | Stretching | ~1700 |

| C=N | Stretching | 1680-1600 |

| C=C (aromatic) | Stretching | 1600-1450 |

| N-H | Bending | 1650-1550 |

| C-H | Bending | 1475-1365 |

This table is illustrative and based on general spectroscopic principles.

Raman Spectroscopy for Molecular Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal vibrations of the purine ring system. The analysis of the Raman spectrum of this compound would allow for the detailed characterization of its molecular vibrational modes.

Specific experimental Raman data for this compound is not prevalent in the public domain. However, studies on related molecules demonstrate the utility of this technique. For instance, the Raman spectra of different polymorphs of molecular crystals can be differentiated, highlighting its sensitivity to subtle structural changes. spectroscopyonline.com Computational studies on similar molecules, such as 2-amino-1H-purine-6(7H)-thione, have shown that theoretical calculations can aid in the assignment of Raman active modes. researchgate.net

Key Raman shifts for functional groups anticipated in this compound are outlined below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 3000-2850 |

| C=O | Stretching | ~1700 |

| Ring Vibrations | 1600-1300 | |

| C-N | Stretching | 1350-1250 |

This table is illustrative and based on general spectroscopic principles.

Correlation of Experimental Vibrational Spectra with Theoretical Predictions

To achieve a comprehensive understanding of the vibrational spectra of complex molecules like this compound, a combination of experimental measurements and theoretical calculations is often employed. Density Functional Theory (DFT) has become a standard computational method for predicting molecular properties, including vibrational frequencies. researchgate.netoatext.com

The general workflow involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. These theoretical frequencies are often scaled by an empirical factor to improve their agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the theoretical model. researchgate.net Such computational studies can aid in the definitive assignment of vibrational bands observed in the experimental IR and Raman spectra. For example, a study on 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one utilized DFT calculations to analyze its vibrational frequencies. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Crystal Structure Analysis of this compound and its Derivatives

A single-crystal X-ray diffraction analysis of this compound would reveal its exact solid-state structure. While the crystal structure for this specific compound is not reported in the searched literature, studies on closely related purine derivatives provide valuable insights into the expected structural features. For instance, the crystal structure of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one was determined to be a monoclinic system with the space group P2₁/c. Another study on 6-oxy purine derivatives combined computational modeling with X-ray diffraction to elucidate their tautomeric forms in the solid state. nih.gov

The table below presents crystallographic data for a related purine derivative, illustrating the type of information obtained from such an analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-Amino-8-hydroxy-1,2-dihydro-6H-purin-6-one | Monoclinic | P2₁/c | 7.23 | 12.45 | 14.67 | 105.3 |

Elucidation of Intermolecular Interactions in Crystalline States

In the solid state, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. X-ray crystallography is instrumental in identifying and characterizing these interactions, which play a crucial role in determining the crystal packing and ultimately the physical properties of the material. For purine derivatives, hydrogen bonding involving the nitrogen and oxygen atoms is a dominant feature of their crystal structures. researchgate.netmdpi.com

For example, in the crystal structure of a 6-oxy purine derivative, intermolecular hydrogen bonds between the N1 atom of one molecule and the O10 atom of another were identified. nih.gov The study of these interactions is critical for understanding polymorphism, solubility, and the interaction of the molecule with biological targets.

Computational and Theoretical Investigations of 2 Methyl 1h Purin 6 5h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations due to its balance of accuracy and computational cost. q-chem.com It is particularly effective for determining the ground state geometries and energetics of molecules. For purine (B94841) derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are commonly used to optimize molecular structures and calculate thermodynamic properties. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Purine-like Core using DFT (Note: These are representative values for a similar purine core and not specific to 2-methyl-1H-purin-6(5H)-one)

| Parameter | Predicted Value |

|---|---|

| N1-C2 Bond Length | ~1.38 Å |

| C2-N3 Bond Length | ~1.33 Å |

| N7-C8 Bond Length | ~1.37 Å |

| C8-N9 Bond Length | ~1.38 Å |

| C4-C5-N7 Angle | ~109° |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. scispace.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. rjptonline.orgpku.edu.cn These methods are often employed to predict electronic properties with high precision, although they are typically more computationally demanding than DFT. rjptonline.org For purine derivatives, ab initio calculations can be used to obtain accurate predictions of properties such as dipole moments, polarizabilities, and electron distribution. rjptonline.org These properties are crucial for understanding the intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Ionization Energy, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). semanticscholar.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining the chemical stability and reactivity of a molecule. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com For purine derivatives, the distribution of HOMO and LUMO orbitals often shows that the HOMO is located over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov In push-pull substituted purines, the HOMO and LUMO can be spatially separated, influencing their electronic properties. nih.gov

Table 2: Calculated Frontier Orbital Energies and Related Properties for a Representative Purine Derivative (Note: These values are illustrative and not specific to this compound)

| Property | Definition | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

Molecular Hardness, Chemical Potential, and Electrophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com

Chemical Hardness (η) : Defined as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. researchgate.net

Chemical Potential (μ) : Calculated as μ = -(I + A) / 2, it represents the escaping tendency of electrons from an equilibrium system. A higher chemical potential (less negative) indicates a better electron donor. mdpi.com

Electrophilicity Index (ω) : Given by ω = μ² / (2η), this index measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. scirp.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com

These descriptors are valuable for comparing the reactivity of different tautomers or derivatives of this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. acs.org This technique is invaluable for studying conformational changes and the influence of the solvent environment. acs.org

Analysis of Tautomeric Forms and Rotational Preferences (e.g., s-cis/s-trans rotamers)

Purine derivatives, including this compound, can exist in different tautomeric forms due to proton migration between nitrogen and oxygen atoms. The relative stability of these tautomers can be significantly influenced by the solvent. researchgate.net Quantum chemical calculations can predict the energy differences between tautomers in both the gas phase and in solution, often using continuum solvent models. science.gov For similar heterocyclic systems, the inclusion of explicit solvent molecules in the calculations can further refine the understanding of tautomeric equilibria. researchgate.net

Furthermore, the rotation around single bonds, such as the bond connecting a substituent to the purine ring, can lead to different rotational isomers (rotamers), like s-cis and s-trans conformers. The barriers to these rotations can be determined computationally and are important for understanding the molecule's flexibility and how it might interact with biological targets. ias.ac.in MD simulations can explore the conformational landscape of this compound, revealing the preferred tautomeric and rotameric states and the dynamics of their interconversion in a solvent environment. rsc.org

Dynamic Behavior in Solution and at Interfaces

Computational studies utilizing methods like dynamic NMR have been employed to understand the behavior of purine derivatives in solution. researchgate.net For instance, the investigation of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution has shed light on proton transfer and tautomerism, which are crucial for understanding the dynamic nature of such heterocyclic systems. researchgate.net The rate of proton exchange and the factors influencing it are key to characterizing this dynamic behavior. researchgate.net While direct studies on this compound are not extensively detailed in the provided results, the principles from related compounds are applicable. The behavior of purine itself on surfaces like copper has been studied, showing that it can act as a corrosion inhibitor by adsorbing onto the surface, a process influenced by pH and concentration. researchgate.net This adsorption is governed by interactions at the molecule-surface interface.

Molecular Docking Studies for Ligand-Target Binding Prediction and Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Affinities to Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking studies have been instrumental in predicting the binding affinities of purine derivatives to various biological targets. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and purine nucleoside phosphorylase (PNP). nih.govmazums.ac.ir

In a study on DPP-IV inhibitors, a derivative of this compound, specifically (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile, was identified as a potent inhibitor with an IC50 value of 23.5 nM. nih.gov Molecular docking studies helped to clarify the favorable binding affinity of this compound within the active site of DPP-IV. nih.gov

Similarly, in the rational design of acyclovir (B1169) analogs to inhibit PNP, molecular docking was used to predict the binding energies of newly designed compounds. mazums.ac.ir The results showed that modifications to the acyclovir structure, which is related to the purine core, could lead to derivatives with significantly lower (i.e., more favorable) binding energies compared to the parent compound. mazums.ac.ir For instance, some designed analogs exhibited binding energies as low as -6.41 kcal/mol, whereas acyclovir had a binding energy of -39.63 kcal/mol in a different scoring scheme, indicating that the derivatives have a higher affinity for the PNP enzyme. mazums.ac.ir

Free-energy perturbation (FEP) is another computational method used to predict binding affinities. In a prospective study on adenosine (B11128) A2A receptor antagonists, FEP+ correctly predicted the affinity of several novel ligands, with some predictions falling within 1 kcal/mol of the experimental values. acs.org

Below is an interactive data table summarizing the predicted binding affinities of some purine derivatives.

| Compound/Analog | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

| Acyclovir Analog A10 | Purine Nucleoside Phosphorylase (PNP) | -6.41 | mazums.ac.ir |

| Acyclovir | Purine Nucleoside Phosphorylase (PNP) | -39.63 (different scoring) | mazums.ac.ir |

| (R)-40 | Dipeptidyl Peptidase IV (DPP-IV) | IC50 = 23.5 nM | nih.gov |

| Compound 4f (N-7-protonated) | Xanthine (B1682287) Oxidase | -9.09 | researchgate.net |

| Compound 4f (N-9-protonated) | Xanthine Oxidase | -8.02 | researchgate.net |

Elucidation of Specific Binding Site Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking not only predicts binding affinities but also provides detailed insights into the specific interactions between a ligand and its target. These interactions are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For purine derivatives, key interactions often include:

Hydrogen Bonding: The purine scaffold contains several hydrogen bond donors and acceptors, allowing it to form strong hydrogen bonds with amino acid residues in the active site of a protein. For example, in the case of PNP inhibitors, designed acyclovir analogs formed hydrogen bonds with residues such as Ser199, Met219, and His257. mazums.ac.ir Acyclovir itself was found to form hydrogen bonds with Glu201 and Asn243. mazums.ac.ir In another study, inhibitors of xanthine oxidase showed hydrogen bonding with Glu802 and Glu1261. researchgate.net

Hydrophobic Interactions: The purine ring and any attached hydrophobic groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The purine binding site of PNP, for example, contains hydrophobic residues like Phe200, Val217, and Met219. mazums.ac.ir For sirtuin inhibitors based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold, binding was mainly driven by hydrophobic interactions. mdpi.com

Aromatic-Aromatic Interactions: The aromatic nature of the purine ring can lead to stacking interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr). For instance, a purine inhibitor of xanthine oxidase was stabilized by aromatic-aromatic interactions with Phe914 and Phe1009. researchgate.net

The following table details some of the specific interactions observed in molecular docking studies of purine derivatives.

| Compound/Analog | Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| Acyclovir Analogs | Purine Nucleoside Phosphorylase (PNP) | Ser199, Met219, His257, Tyr88 | Hydrogen Bonding | mazums.ac.ir |

| Acyclovir | Purine Nucleoside Phosphorylase (PNP) | Glu201, Asn243 | Hydrogen Bonding, Salt Bridge | mazums.ac.ir |

| Purine Inhibitor | Xanthine Oxidase | Glu802, Glu1261 | Hydrogen Bonding | researchgate.net |

| Purine Inhibitor | Xanthine Oxidase | Phe914, Phe1009 | Aromatic-Aromatic Interaction | researchgate.net |

| Sirtuin Inhibitors | Sirtuin 3 (SIRT3) | - | Hydrophobic Interactions | mdpi.com |

Transition State Analysis and Reaction Pathway Modeling

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the energetic profiles of chemical transformations.

Computational Elucidation of Reaction Mechanisms

Theoretical studies, particularly those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms involving purine structures. For example, the transformation of 1,3-dimethylisoguanine to 6-amino-1,3-dimethyl-1H-purin-2(3H)-one has been studied, where the geometries of the reactant, product, and the transition state were optimized. researchgate.net Such studies help in understanding the step-by-step process of a chemical reaction. The synthesis of N-substituted-8-purines has been described to proceed via cyclo-condensation, with a proposed mechanistic pathway involving protonation and subsequent ring closure. rsc.org Similarly, the synthesis of purine derivatives from 1,3-dimethyl-5,6-diaminouracil is suggested to occur through the formation of a Schiff base followed by an aza-Michael addition. rsc.org

Prediction of Kinetic and Thermodynamic Parameters for Transformations

Computational methods can predict kinetic and thermodynamic parameters that govern chemical reactions. In the study of the isomerization of 1,3-dimethylisoguanine, DFT calculations were used to determine the equilibrium constant and the rate of the reaction. researchgate.net Thermodynamic properties can also be calculated at different temperatures. bohrium.com Furthermore, global descriptors such as ionization energy, electron affinity, and chemical hardness can be calculated to understand the reactivity of the molecules involved in the transformation. researchgate.net For instance, the analysis of these descriptors suggested that the product, 6-amino-1,3-dimethyl-1H-purin-2(3H)-one, is more energetically stable and less reactive than the reactant, 1,3-dimethylisoguanine. researchgate.net

The table below presents some of the calculated thermodynamic and kinetic parameters for a purine transformation.

| Parameter | Reactant (1,3-dimethylisoguanine) | Product (6-amino-1,3-dimethyl-1H-purin-2(3H)-one) | Reference |

| HOMO (eV) | -6.04 | -5.71 | researchgate.net |

| LUMO (eV) | -1.13 | -0.99 | researchgate.net |

| Energy Gap (eV) | 4.91 | 4.72 | researchgate.net |

| Ionization Potential (I) | 6.04 | 5.71 | researchgate.net |

| Electron Affinity (A) | 1.13 | 0.99 | researchgate.net |

| Hardness (η) | 2.45 | 2.36 | researchgate.net |

| Chemical Potential (µ) | -3.58 | -3.35 | researchgate.net |

| Electrophilicity (ω) | 2.62 | 2.37 | researchgate.net |

Molecular and Biochemical Mechanisms of Interaction of Purine Based Compounds

Mechanistic Studies of Enzyme Modulation

The interaction of 2-methyl-1H-purin-6(5H)-one with enzymes, particularly those involved in purine (B94841) metabolism, is a key area of investigation. These interactions can lead to either the inhibition or activation of enzymatic activity, thereby influencing cellular signaling pathways.

Inhibition and Activation Mechanisms of Purine Metabolizing Enzymes (e.g., Phosphodiesterase-2, Purine Nucleoside Phosphorylase)

While direct studies on this compound are limited, research on similar purin-6-one derivatives provides insights into potential inhibitory mechanisms against enzymes like phosphodiesterase-2 (PDE2). A study on novel purin-6-one derivatives as PDE2 inhibitors revealed that these compounds can exhibit significant inhibitory potency nih.gov. Docking simulations of these derivatives within the active site of PDE2 suggest a specific binding mode that accounts for their inhibitory action nih.gov. It is plausible that this compound could adopt a similar binding orientation, leading to the modulation of PDE2 activity.

It is important to note that the development of selective inhibitors for enzymes like PDE5, which shares structural similarities with other phosphodiesterases such as PDE6, often faces challenges with off-target effects nih.gov. Understanding the precise molecular interactions is therefore crucial for designing specific modulators.

Substrate Mimicry and Active Site Interactions

The mechanism of enzyme inhibition by purine analogs often involves substrate mimicry, where the inhibitor structurally resembles the natural substrate of the enzyme. This allows the inhibitor to bind to the enzyme's active site, blocking the binding of the actual substrate and thereby inhibiting the enzyme's function. For purine-metabolizing enzymes, this compound, with its purine core structure, is a candidate for acting as a substrate mimic.

The interactions within the active site are critical for the binding affinity and inhibitory potency of a compound. For instance, in the case of PDE5 inhibitors, key residues within the active site contribute to the binding of the ligand nih.gov. Alanine scanning mutagenesis is a technique used to identify these key residues by assessing the change in binding free energy upon mutation of a specific residue to alanine nih.gov. While such detailed studies have not been reported for this compound, they represent a valuable approach to elucidating its active site interactions.

Receptor Binding and Signal Transduction Pathways

Purine-based compounds are well-known to interact with a variety of receptors, particularly purinergic receptors, leading to the modulation of downstream signal transduction pathways.

Agonistic and Antagonistic Mechanisms at Purinergic Receptors (e.g., Adenosine (B11128) Receptors, GPCRs)

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are primary targets for purine derivatives. These receptors are classified into four subtypes: A1, A2A, A2B, and A3 nih.gov. The interaction of a ligand with these receptors can either activate (agonism) or block (antagonism) the receptor's signaling activity.

The affinity and selectivity of purine derivatives for different adenosine receptor subtypes are determined by their specific chemical structures. For example, modifications at the N6-position of adenosine analogs can significantly influence their binding affinity and selectivity for the A3 adenosine receptor acs.org. While the specific binding profile of this compound at adenosine receptors has not been extensively characterized, its purine scaffold suggests a potential for interaction. Depending on its binding mode, it could act as either an agonist, initiating a signaling cascade, or an antagonist, blocking the effects of the endogenous ligand, adenosine.

GPCRs, upon activation, trigger intracellular signaling pathways, often involving second messengers like cyclic AMP (cAMP) youtube.com. The A1 and A3 adenosine receptors are typically coupled to inhibitory G proteins (Gi), leading to a decrease in cAMP levels, while the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), causing an increase in cAMP nih.gov. The functional outcome of this compound's interaction with these receptors would depend on which subtype it preferentially binds to and whether it acts as an agonist or antagonist.

Allosteric Modulation and Conformational Changes

In addition to binding at the orthosteric site (the binding site of the endogenous ligand), some molecules can bind to a distinct allosteric site on a receptor wikipedia.org. This binding can induce a conformational change in the receptor that modulates the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking the binding of other allosteric modulators) wikipedia.org.

The concept of allosteric modulation has been explored for various GPCRs, including adenosine receptors nih.govnih.govmdpi.com. While there is no direct evidence of this compound acting as an allosteric modulator, this remains a potential mechanism of action. The binding of an allosteric modulator can stabilize a particular conformation of the receptor, thereby influencing its signaling properties.

Nucleic Acid Interactions and Perturbations

Direct interactions between small molecules and nucleic acids (DNA and RNA) can lead to significant biological effects. However, there is currently no available research specifically detailing the interaction of this compound with nucleic acids. The purine structure is a fundamental component of nucleic acids, but this does not in itself imply a direct binding interaction for an isolated purine derivative. Further studies would be necessary to determine if this compound can intercalate into DNA, bind to specific RNA structures, or otherwise perturb nucleic acid function.

Intercalation and Groove Binding Mechanisms with DNA/RNA

While classic DNA/RNA intercalators are typically planar molecules that insert themselves between base pairs, this compound, in its nucleoside form N2-methylguanosine (m2G), interacts with nucleic acid helices through a different mechanism. When m2G forms a base pair with cytosine (C), the methyl group is specifically positioned into the minor groove of the double helix nih.gov. This interaction is a consequence of the methyl group adopting the s-trans rotameric conformation to allow for standard Watson-Crick hydrogen bonding nih.gov. This placement of a methyl group within the minor groove modifies the chemical landscape of the groove without the insertion of a separate molecule, distinguishing it from canonical intercalation or groove binding by external ligands.

Influence on Nucleic Acid Secondary Structure and Stability (e.g., RNA secondary structure)

Post-transcriptional modifications can modulate the stability of RNA structures, but the methylation at the N2 position of guanine (B1146940) appears to have a minimal impact on the thermodynamics of RNA duplexes. Studies have shown that substituting guanosine (B1672433) (G) with N2-methylguanosine (m2G) in G-C Watson-Crick pairs and G-U wobble pairs results in a duplex that is iso-energetic, meaning there is no significant change in stability nih.gov.

A modest stabilizing effect, on the order of 0.3 kcal/mol, has been observed in the specific context of an internal m2G·U pair nih.gov. The thermodynamic data suggest that m2G can readily pair with C, U, and adenosine (A) without a strong rotational preference for its methyl group nih.gov. This energetic neutrality across different pairings indicates that the introduction of m2G into RNA is likely for purposes other than the modulation of secondary structure stability nih.gov. Methylation of the exocyclic amino group of guanine is a common modification in ribosomal RNA (rRNA) and transfer RNA (tRNA) nih.govnih.govbiosynth.com.

| Base Pairing Context | Effect of m2G Substitution on Duplex Stability | Reference |

|---|---|---|

| G-C Watson-Crick Pair | Iso-energetic (no significant change) | nih.gov |

| G-U Wobble Pair | Iso-energetic (no significant change) | nih.gov |

| Internal m2G·U Pair | Modest stabilizing effect (0.3 kcal/mol) | nih.gov |

Effects on Enzymatic Processes Involving Nucleic Acids (e.g., reverse transcription attenuation)

The presence of N2-methylguanine in an RNA template can have significant effects on the enzymatic processes that use nucleic acids as a substrate. Notably, it acts as a principal kinetic barrier for reverse transcription. In studies of E. coli 16S rRNA, N2-methylguanine causes reverse transcriptase to pause, a phenomenon known as attenuation nih.gov. The relaxation time for the enzyme to elongate the complementary DNA (cDNA) through an m2G site is approximately 3 minutes, highlighting it as a significant obstacle for the enzyme nih.gov. This pausing effect can complicate high-throughput RNA sequencing, which relies on efficient reverse transcription researchgate.net.

In contrast, N2-methylguanine does not appear to be a major obstacle for transcription in human cells. Studies using reporter constructs found no inhibition of gene expression when N2-methylguanine was present in the DNA template. This suggests that the transcriptional machinery, specifically RNA Polymerase II, can bypass this modification with high efficiency, or that it is repaired by a mechanism other than the nucleotide excision repair (NER) pathway. This differential impact underscores how various polymerases interact differently with modified nucleobases.

Role as Endogenous Metabolites and Modified Nucleosides in Biochemical Processes

Identification in Biological Systems (e.g., as N2-methylguanine in RNA, endogenous methylated nucleoside)

This compound is widely identified in biological systems as the modified nucleoside N2-methylguanosine (m2G) nih.gov. It is one of the simplest and most common post-transcriptional modifications found in a variety of RNA molecules across all domains of life nih.gov. As an endogenous methylated nucleoside, it has been detected in human fluids nih.gov. Its presence and concentration can be significant, as methylated purine bases are often found in higher amounts in the urine of patients with tumors compared to healthy individuals.

The modification is prevalent in non-coding RNAs that are essential for cellular function. Single methylation at this position (m2G) is the second most frequently encountered modified nucleoside in E. coli rRNAs nih.govnih.govbiosynth.com. It is also found in tRNA, small nuclear RNA (snRNA), and messenger RNA (mRNA) nih.gov.

| RNA Type | Specific Location of m2G | Organism/System | Reference |

|---|---|---|---|

| tRNA | Positions 6, 7, 10, 26 | Eukaryotes, Bacteria | biosynth.com |

| rRNA | Helical and looped regions (e.g., 16S rRNA) | Bacteria (e.g., E. coli) | nih.govnih.govnih.govbiosynth.com |

| snRNA | U6 snRNA | Human |

Involvement in Specific Metabolic Pathways (e.g., purine metabolism)

As a derivative of guanine, this compound is intrinsically linked to purine metabolism. Its biosynthesis occurs not by direct synthesis of the free base, but through the post-transcriptional modification of guanosine residues within RNA molecules. This modification reaction is a key metabolic process catalyzed by a class of enzymes known as Rossmann fold methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor in an SN2-like substitution mechanism. In humans, specific enzymes such as TRMT11, THUMPD3, and THUMPD2 have been identified as the m2G methyltransferases for tRNA and snRNA.

The presence of m2G in RNA is crucial for processes like protein synthesis, and its absence in tRNAs can lead to impaired translation. Consequently, the enzymes that synthesize m2G are integrated into pathways regulating cell proliferation and protein synthesis.

Furthermore, N2-methylguanine is involved in catabolic and repair pathways. When RNA is degraded, its constituent nucleosides, including m2G, are released. These modified bases can be excreted in urine and serve as biomarkers for RNA metabolism. In the context of DNA, the N2 position of guanine is a frequent target for carcinogenic alkylating agents. The resulting DNA adducts can be removed by DNA repair mechanisms, such as dealkylation by the AlkB family of dioxygenases, and subsequently excreted.

Natural Occurrence and Biosynthesis (e.g., in plants as cytokinin derivatives)

N2-methylguanine, as the modified nucleoside m2G, is a naturally occurring compound found throughout all three domains of life: Eukarya, Bacteria, and Archaea. Its presence is also confirmed in the tRNAs of organelles such as mitochondria and chloroplasts. This wide distribution points to a universally conserved functional importance.

The biosynthesis of N2-methylguanine is a post-transcriptional event that occurs on RNA polymers. It is not synthesized as a free nucleobase and then incorporated into RNA. Instead, specific guanosine residues in nascent RNA chains are targeted by dedicated N2-methyltransferase enzymes. For example, in yeast, a complex of the Trm11 and Trm112 proteins catalyzes the formation of m2G at position 10 of tRNAs.

While N2-methylguanine is a modified purine found in plants, it is structurally and functionally distinct from cytokinins. Cytokinins are a class of plant hormones characterized as N6-substituted adenine (B156593) derivatives, which play roles in cell growth and differentiation. In contrast, N2-methylguanine is a guanine derivative, and its established biological role is as a modification in RNA molecules, affecting processes such as translation and splicing.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Variation of Substituents and their Impact on Molecular Interactions

The systematic alteration of substituents on the purine (B94841) ring is a fundamental strategy in medicinal chemistry to probe and optimize interactions with target proteins.

The purine scaffold offers several positions for substitution, with the C2, C6, C8, and N9 positions being the most commonly modified. The nature and position of these substituents have a profound impact on the compound's biological profile.

C2 Position: The introduction of a methyl group at the C2 position, as in the title compound, can influence the electronic properties and steric profile of the molecule. In a series of 1H-purin-6(9H)-one derivatives, modifications at this position were part of a broader strategy to develop compounds with antitumor activity. acs.org

C6 Position: The C6 position is a frequent site for modification. Studies on 6-substituted purines, derived from 2-amino-6-chloropurine, have led to the discovery of compounds with significant antifungal activities. researchgate.net For instance, linking various N-heterocycles to the C6 position via an omega-amino acid residue has been a successful strategy in developing new bioactive compounds. mdpi.com

C8 Position: For a class of purine-based ligands designed to target the Grp94 heat shock protein, the C8 position was identified as critical for achieving selectivity. nih.gov The introduction of an 8-aryl group allowed the ligand to access a unique allosteric site in Grp94 that is blocked in other Hsp90 paralogs. nih.gov

N9 Position: The N9 position is frequently substituted to modulate pharmacokinetic properties or to attach linkers for creating hybrid molecules. mdpi.comrsc.org In the development of acyclic selenopurine nucleosides, various hydroxyalkylselanylmethyl groups were introduced at the N9 position, leading to compounds with antiviral activity. mdpi.com

The following interactive table summarizes the observed impact of substituents at different positions on the purine core based on various research findings.

| Position | Type of Substituent | Resulting Biological Activity/Property | Reference |

| C2 | Amino, Fluoro | Altered kinase inhibitory profile | researchgate.net |

| C6 | Substituted anilines | Antifungal activity | researchgate.net |

| C6 | Amino acid linkers | Antiviral activity | mdpi.com |

| C8 | Aryl groups | Selective binding to Grp94 | nih.gov |

| C8 | Thioxo group | Precursor for further substitution, anti-inflammatory | derpharmachemica.com |

| N9 | Alkyl halides | Generation of N7 and N9 regio-isomers | rsc.org |

| N9 | (Hydroxyethylselanyl)methyl | Antiviral activity | mdpi.com |

Stereochemistry plays a critical role in the interaction between a ligand and its biological target. The precise three-dimensional arrangement of atoms can determine whether a molecule fits into a binding site and elicits a biological response.

For purine derivatives with chiral centers, the absolute configuration (R or S) can be a deciding factor for activity. In acyclic nucleoside analogs, a chiral center is often present in the side chain attached to the purine ring. smolecule.com For example, the carbon atom bearing hydroxyl and hydroxymethyl groups in a glycerol-derived side chain creates two enantiomeric forms. smolecule.com These enantiomers can exhibit significantly different biological activities due to the specific geometry required for molecular recognition at the target site. researchgate.net

Furthermore, the stereochemistry of substituents without a classical chiral center, such as the (E/Z)-configuration of a double bond, can be crucial. In a purine-2,6-dione (B11924001) derivative, the (E)-configuration of a but-2-en-1-yl side chain was found to be critical for positioning the substituents in a spatially optimal way to interact with biological targets. This fixed conformation reduces the entropic penalty upon binding and enhances molecular recognition.

Pharmacophore Development and Rational Design of Molecular Probes

Pharmacophore modeling is a cornerstone of rational drug design, allowing researchers to distill the essential structural features of a molecule required for a specific biological activity.

A pharmacophore model represents the three-dimensional arrangement of electronic and steric features necessary for optimal interaction with a target. mdpi.com These features typically include:

Hydrogen Bond Acceptors (HBA): Often represented by nitrogen or oxygen atoms in the purine ring system. nih.govacs.org

Hydrogen Bond Donors (HBD): Such as the N1-H or exocyclic amino groups. nih.govacs.org

Aromatic Rings (AR): The purine ring itself or aromatic substituents. acs.org

Hydrophobic (HY) or Hydrophobic Areas (H): Can be alkyl groups or non-polar regions of the molecule. nih.govacs.org

Exclusion Volumes (XVOLs): Regions in space that should not be occupied by the ligand to avoid steric clashes with the receptor. acs.org

For a molecule like 2-methyl-1H-purin-6(5H)-one, the key features would include the hydrogen-bonding capacity of the purine core's nitrogens and the carbonyl oxygen, as well as the hydrophobic nature of the C2-methyl group. The development of inhibitors for various kinases and enzymes has relied on identifying and mimicking these key interactions. acs.org

Computational chemistry provides powerful tools for developing and refining pharmacophore models. Ligand-based pharmacophore modeling generates a model from a set of active compounds, assuming they bind to the same target in a similar manner. mdpi.com